

An In-depth Technical Guide to 4-Hydroxyphenyllactic Acid (HPLA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+-)-3-(4-Hydroxyphenyl)lactic acid

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This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of 4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Hydroxyphenyllactic acid, also known as p-hydroxyphenyllactic acid, is a phenolic acid that plays a role in various physiological and pathological processes. It is a product of both human and microbial metabolism.

Chemical Structure and Identifiers

Property	Value
IUPAC Name	2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
CAS Number	306-23-0
Canonical SMILES	<chem>C1=CC(=CC=C1CC(C(=O)O)O)O</chem>
InChI Key	JVGVDSSUAVXRDY-UHFFFAOYSA-N
Synonyms	HPLA, p-Hydroxyphenyllactic acid, 3-(4-Hydroxyphenyl)lactic acid

Physicochemical Properties

Property	Value	Source
Physical State	Solid	[1]
Melting Point	134-140°C	
Solubility	Soluble in DMSO and Methanol. Slightly soluble in acetone.	
pKa	Not available	
LogP	0.38	

Experimental Protocols

Synthesis of 4-Hydroxyphenyllactic Acid

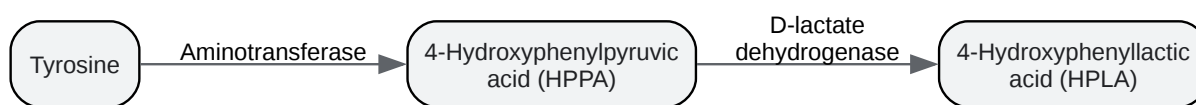
HPLA can be synthesized through various chemical and biological methods. A common biosynthetic route involves the microbial fermentation of tyrosine.

Protocol: Biosynthesis of HPLA in *Pediococcus acidilactici*[2]

This protocol describes the biosynthesis of HPLA from tyrosine using the bacterium *Pediococcus acidilactici*.

- Deamination of Tyrosine: Phenylalanine and tyrosine are first deaminated by an aminotransferase enzyme to form 4-hydroxyphenylpyruvic acid (HPPA)[2].
- Reduction of HPPA: The resulting keto acid, HPPA, is then reduced by a D-lactate dehydrogenase to form 4-hydroxyphenyllactic acid (HPLA)[2].

A proposed biosynthetic pathway is visualized in the diagram below.



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Biosynthetic pathway of HPLA from Tyrosine.

Purification of HPLA

Purification of HPLA from a reaction mixture or biological sample can be achieved using chromatographic techniques.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

A general approach for the purification of HPLA using reversed-phase HPLC is outlined below. The specific conditions may need to be optimized based on the sample matrix.

- Sample Preparation: The crude sample containing HPLA is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered through a 0.22 µm syringe filter to remove particulate matter.
- Chromatographic System:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 275 nm.
- Fraction Collection: Fractions are collected based on the retention time of the HPLA peak.
- Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified HPLA.

Analytical Methods

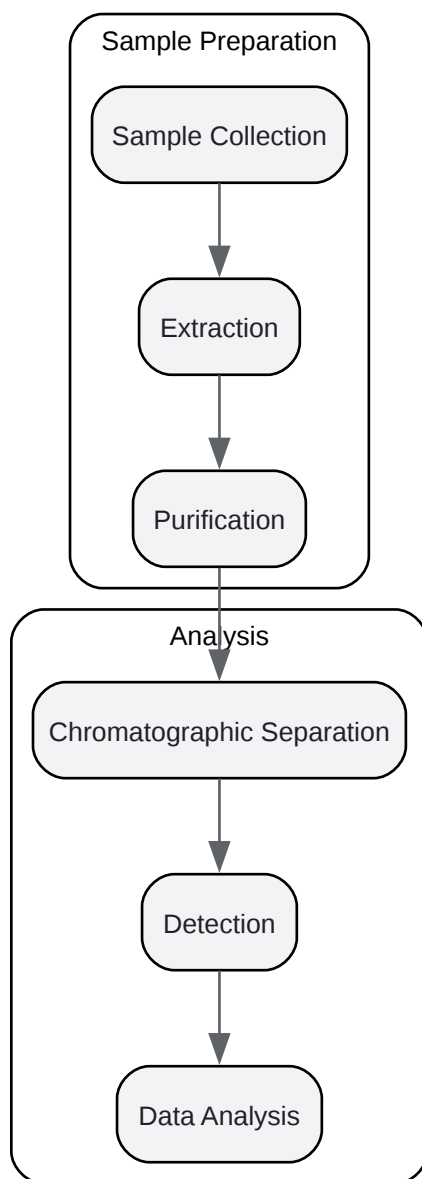
Protocol: Quantification of HPLA in Human Urine by HPLC with Fluorescence Detection[3]

This method provides a sensitive and accurate means of quantifying HPLA in biological samples.

- Sample Preparation (Magnetic Solid-Phase Extraction):
 - Urine samples are pretreated to isolate HPLA using magnetic nanoparticles functionalized with a suitable sorbent.
 - The nanoparticles are then washed, and HPLA is eluted with an appropriate solvent.
- Chromatographic Conditions:
 - Column: High-performance anion-exchange column (e.g., IonPac AS21).
 - Mobile Phase: Isocratic elution with 4 mmol/L sodium hydroxide.
 - Flow Rate: 0.45 mL/min.
 - Detection: Fluorescence detector with excitation at 277 nm and emission at 340 nm.
- Quantification: The concentration of HPLA is determined by comparing the peak area of the sample to a standard curve of known HPLA concentrations. The linear dynamic range for this

method is reported to be 0.05–10 mg/L, with a limit of detection of 0.020 mg/L.

The general workflow for the analytical determination of HPLA is depicted below.



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General analytical workflow for HPLA determination.

Biological Significance and Signaling Pathways

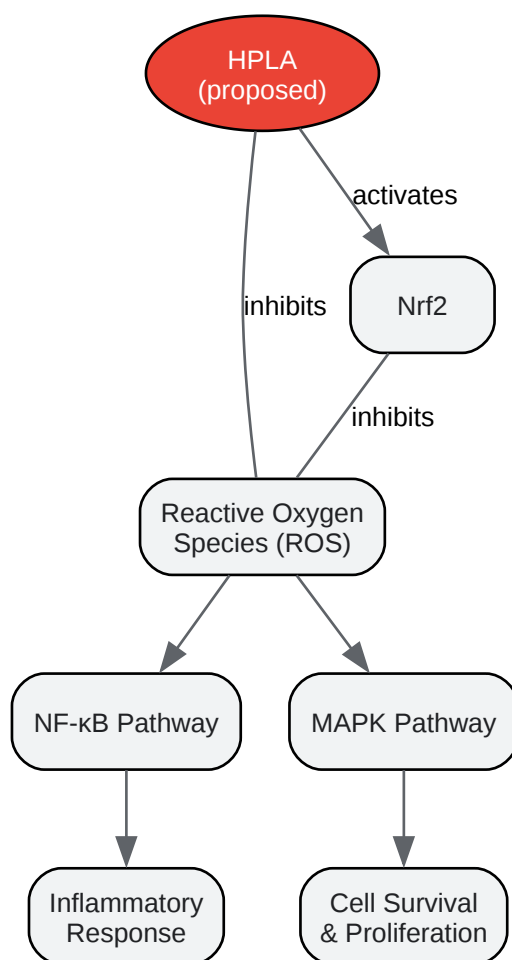
HPLA is a metabolite that has been implicated in various biological processes and is considered a biomarker for certain diseases. Elevated levels of HPLA have been observed in

conditions such as phenylketonuria and tyrosinemia.

While the direct signaling pathways of HPLA are still under investigation, studies on the structurally similar compound, 4-hydroxyphenylacetic acid (4-HPAA), provide insights into its potential mechanisms of action. 4-HPAA has been shown to inhibit the production of reactive oxygen species (ROS) and subsequently modulate the nuclear factor kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. Given the structural similarity, it is plausible that HPLA exerts its biological effects through similar mechanisms.

The proposed mechanism involves the regulation of Nrf2, a key transcription factor in the antioxidant response, leading to a reduction in oxidative stress and downstream inflammatory signaling.

The potential signaling pathway influenced by HPLA, based on data from the related compound 4-HPAA, is illustrated below.



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Proposed signaling pathway for HPLA.

Role in Drug Development

The antioxidant and potential anti-inflammatory properties of HPLA make it a molecule of interest for drug development. Its role as a biomarker in metabolic disorders also highlights its diagnostic potential. Further research is needed to fully elucidate its therapeutic applications and to develop HPLA or its derivatives as novel therapeutic agents. The development of robust and validated analytical methods, such as the HPLC method described, is crucial for its application in clinical and pharmaceutical research.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyphenyllactic Acid (HPLA)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217039#chemical-and-physical-properties-of-hpla\]](https://www.benchchem.com/product/b1217039#chemical-and-physical-properties-of-hpla)

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